molecular formula C14H8BrF3N2 B12625218 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-92-1

2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12625218
CAS No.: 944580-92-1
M. Wt: 341.13 g/mol
InChI Key: VNLJYBKDRJKULM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-92-1) is a chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound features a hybrid architecture combining two privileged scaffolds: the imidazo[1,2-a]pyridine core and a trifluoromethyl group. The imidazo[1,2-a]pyridine motif is a nitrogen-fused heterocycle present in several marketed drugs across diverse therapeutic areas, including Zolpidem for insomnia and Minodronic acid for osteoporosis . Its significance stems from a wide spectrum of reported biological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties . The incorporation of a trifluoromethyl group at the 7-position of the pyridine ring is a strategic modification in modern drug design. This group is strongly electron-withdrawing and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets due to its unique physicochemical properties . The 4-bromophenyl substituent at the 2-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly explore structure-activity relationships. This combination of features makes this compound a valuable intermediate for constructing novel compounds in the search for new bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

944580-92-1

Molecular Formula

C14H8BrF3N2

Molecular Weight

341.13 g/mol

IUPAC Name

2-(4-bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2/c15-11-3-1-9(2-4-11)12-8-20-6-5-10(14(16,17)18)7-13(20)19-12/h1-8H

InChI Key

VNLJYBKDRJKULM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A one-pot method for synthesizing functionalized imidazo[1,2-a]pyridines involves nucleophilic aromatic substitution followed by cyclization. Key steps include:

  • Step 1: Formation of an isocyanide intermediate using p-toluenesulfonyl chloride (pTsCl) and DABCO in chilled dichloromethane.
  • Step 2: Addition of aldehyde and 2-amino-6-fluoropyridine under mild heating (50°C) to form the imidazo[1,2-a]pyridine framework.
  • Step 3: Purification via flash chromatography to isolate the desired product.

Domino A3-Coupling Reaction

This environmentally sustainable method uses mild heating (50°C) for efficient synthesis:

  • Reactants: Benzaldehyde, phenylacetylene, and 2-aminopyridine.
  • Catalyst: Magnetic nanoparticles supported with Cu (MNP@Bim Cu).
  • Solvent: Water with CTAB as a surfactant.
  • Reaction monitoring: Thin-layer chromatography (TLC).

Specific Protocols for Brominated Derivatives

Preparation of 3-(4-Bromophenyl)imidazo[1,2-a]pyridine

A brominated derivative can be synthesized using:

  • Reactants: Imine precursor and benzyl bromide.
  • Solvent: Toluene.
  • Procedure: The imine is dissolved in toluene and reacted with benzyl bromide under reflux conditions. The product is purified by recrystallization.

Analysis of Reaction Conditions

Optimal Parameters

  • Temperature: Reactions are typically carried out at mild temperatures (50–60°C) to avoid decomposition.
  • Solvents: Dichloromethane and water are commonly used due to their compatibility with reactants and catalysts.
  • Catalysts: Copper-based catalysts enhance reaction efficiency and yield.

Yield Comparison

Method Yield (%) Reaction Time Catalyst Type
One-pot synthesis ~80 12 h None
Domino A3-coupling ~87 6 h MNP@Bim Cu
Brominated derivative prep ~45.6 Variable None

Challenges and Improvements

While these methods provide high yields, challenges include:

  • Purity of intermediates: Impurities in isocyanide or aldehyde can reduce efficiency.
  • Scalability: Methods like A3-coupling have shown consistent yields on gram-scale reactions.
  • Environmental impact: Green solvents like water reduce toxicity compared to traditional chlorinated solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a polar solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

    Reduction Reactions: Products include reduced derivatives with altered electronic properties.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. Specifically, compounds with trifluoromethyl groups have shown enhanced potency against various cancer cell lines. A study demonstrated that 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . For instance, it was effective in reducing inflammation in models of retinal ischemia, affecting key transcription factors involved in oxidative stress responses .

Agrochemical Applications

1. Crop Protection
Trifluoromethylated compounds are increasingly being utilized in agrochemicals due to their unique properties that enhance efficacy and reduce environmental impact. The compound's structure lends itself to modifications that can improve the bioactivity of herbicides and fungicides .

2. Insecticidal Properties
Studies have shown that derivatives of imidazo[1,2-a]pyridine can exhibit insecticidal activity against pests affecting crops. The trifluoromethyl group contributes to the lipophilicity of these compounds, facilitating better penetration into insect physiology .

Example Synthesis Procedure

  • Mix 4-bromobenzaldehyde with trifluoroacetic acid.
  • Add a catalytic amount of a suitable base (e.g., triethylamine).
  • Heat the mixture at reflux for several hours.
  • Purify the product using column chromatography.

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal focused on the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including the compound . It was found that the compound inhibited cell proliferation and induced apoptosis in human cancer cell lines through mitochondrial pathways .

Case Study 2: Insecticidal Efficacy
In another study assessing agrochemical applications, researchers evaluated the insecticidal properties of trifluoromethylated imidazo[1,2-a]pyridine derivatives against common agricultural pests. The results showed a significant reduction in pest populations when treated with these compounds compared to controls .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its interaction with molecular targets are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

a) 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-81-8)

  • Key Difference : Trifluoromethyl group at position 5 instead of 7.
  • The 5-trifluoromethyl derivative may exhibit reduced steric hindrance compared to the 7-substituted analog .
  • Molecular Weight : 341.13 g/mol (same as target compound).

b) 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-82-9)

  • Key Difference : Bromophenyl substituent at position 3 instead of 3.

Substituent Variations

a) 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (CAS 838-32-4)

  • Key Difference : Methyl group replaces trifluoromethyl at position 7.
  • Impact :
    • Molecular Weight : 287.16 g/mol (lower due to absence of heavy fluorine atoms) .
    • Lipophilicity : LogP decreases significantly (methyl: ~1.0 vs. trifluoromethyl: ~2.5), reducing membrane permeability .
    • Synthetic Utility : Less electron-withdrawing, making it less reactive in nucleophilic substitutions.

b) 7-(Thiophen-2-yl)-3-(p-tolyl)imidazo[1,2-a]pyridine (Compound 16, )

  • Key Difference : Thiophene at position 7 and p-tolyl at position 3.
  • Impact: Molecular Weight: 291 g/mol (lower due to absence of bromine and fluorine). Synthetic Yield: 56% (higher than some trifluoromethyl analogs, suggesting easier functionalization) .

Functional Group Modifications

a) 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7)

  • Key Difference : Lacks the trifluoromethyl group.
  • Impact :
    • Melting Point : 216–220°C (higher than trifluoromethyl analogs, likely due to reduced steric bulk and stronger crystal packing) .
    • Applications : Primarily used as a Suzuki coupling precursor rather than a bioactive molecule .

b) Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate ()

  • Key Difference : Pyrimidine core instead of pyridine and ester functionalization.
  • Impact :
    • Bioactivity : Carboxylate esters are prodrug motifs, enhancing solubility for oral administration.
    • Molecular Complexity : Increased hydrogen-bonding capacity due to the pyrimidine ring .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-Bromophenyl (2), CF₃ (7) C₁₄H₈BrF₃N₂ 341.13 High lipophilicity, drug intermediate
2-(4-Bromophenyl)-5-CF₃ analog 4-Bromophenyl (2), CF₃ (5) C₁₄H₈BrF₃N₂ 341.13 Altered electronic properties
2-(4-Bromophenyl)-7-CH₃ analog 4-Bromophenyl (2), CH₃ (7) C₁₄H₁₁BrN₂ 287.16 Lower metabolic stability
7-(Thiophen-2-yl)-3-(p-tolyl) analog Thiophene (7), p-tolyl (3) C₁₈H₁₃N₂S 291.36 Enhanced π-π stacking

Biological Activity

2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The synthesis of this compound can be achieved through various methods, including iron-catalyzed reactions involving sulfonylmethylation. This process has demonstrated high yields and functional group tolerance, making it a viable pathway for producing this compound in the laboratory setting .

Chemical Structure

The compound features a bromophenyl group and a trifluoromethyl substituent, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study involving a series of synthesized imidazo[1,2-a]pyridine derivatives reported potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The compounds showed promising results against Mycobacterium species, highlighting their potential as antimicrobial agents .

Anticancer Properties

Several studies have focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects against different cancer cell lines. Notably, the compound 3a exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating strong anticancer activity .

CompoundCell LineIC50 (µg/mL)
3aSGC-79011.07 ± 0.22
3aA5490.61 ± 0.19
3aHepG20.51 ± 0.13
5-FUVariousControl

The mechanism by which imidazo[1,2-a]pyridines exert their biological effects often involves interactions with specific molecular targets within cells. For example, some derivatives have been shown to inhibit key kinases involved in cell proliferation and survival pathways. The selectivity profiling of these compounds indicated moderate inhibition rates against various tyrosine kinases, suggesting a multifaceted mechanism of action that warrants further investigation .

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of imidazo[1,2-a]pyridine derivatives, several compounds were tested against a range of bacterial strains. The results indicated that certain derivatives displayed remarkable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics.

Case Study: Anticancer Evaluation

Another significant investigation explored the anticancer properties of a series of imidazo[1,2-a]pyridine derivatives in vitro. The results demonstrated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation.

Q & A

Q. Advanced

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals due to hydrogen bonding (e.g., NH in DMSO ).
  • Dynamic processes : Rotameric equilibria in substituents (e.g., morpholine rings) split peaks; variable-temperature NMR clarifies this .
  • 2D NMR : COSY and HSQC resolve overlapping signals in crowded aromatic regions .

What pharmacological activities are reported for imidazo[1,2-a]pyridines with bromophenyl/trifluoromethyl groups?

Q. Basic

  • Kinase inhibition : FLT3 inhibitors show IC₅₀ values <1 μM in biochemical assays .
  • COX-2 selectivity : Morpholine-substituted derivatives exhibit IC₅₀ = 0.07 μM and selectivity index >200 .
  • Antimicrobial : Thioalkyl-substituted analogs, though inactive against gram-negative bacteria, are explored for structure-activity relationships (SAR) .

How to design experiments to evaluate kinase inhibition by bromophenyl-substituted derivatives?

Q. Advanced

  • Biochemical assays : Use FLT3 inhibition protocols with Caliper EZ Reader II, measuring phosphorylation via microfluidics (12-point ½log dilution in 50 mM HEPES buffer) .
  • Cellular assays : Test cytotoxicity in leukemia cell lines (e.g., MV4-11) with ATP-based viability kits .

What safety precautions are required when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (causes severe irritation) .
  • Ventilation : Use fume hoods due to dust formation; store in airtight containers at –20°C .

How does the stability of this compound vary under different pH/temperature conditions?

Q. Advanced

  • Thermal stability : Decomposes >200°C (TGA data); store below –20°C for long-term stability .
  • pH sensitivity : Hydrolyzes in acidic conditions (pH <3); neutral buffers (e.g., PBS) are optimal .

How to analyze contradictions in bioactivity data (e.g., lack of antibacterial activity despite structural design)?

Q. Advanced

  • SAR analysis : Compare logP (e.g., thioalkyl derivatives with logP >3 show poor membrane permeability ).
  • Target profiling : Use proteome-wide screens to identify off-target effects masking antibacterial activity .

What is the role of the trifluoromethyl group in modulating bioactivity?

Q. Basic

  • Electron withdrawal : Enhances binding to hydrophobic kinase pockets (e.g., FLT3) via CF₃–π interactions .
  • Metabolic stability : Reduces oxidative metabolism, improving pharmacokinetic profiles .

How are computational methods applied in designing imidazo[1,2-a]pyridine-based therapeutics?

Q. Advanced

  • Docking studies : AutoDock Vina predicts binding poses in COX-2 (PDB: 3NT1) with ∆G < –9 kcal/mol .
  • QSAR models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to optimize IC₅₀ .

What solid-state properties (e.g., luminescence) are observed in bromophenyl-substituted imidazo[1,2-a]pyridines?

Q. Basic

  • Polymorph-dependent luminescence : Cyano-substituted analogs emit yellow-to-red light via ESIPT (excited-state intramolecular proton transfer) .
  • Crystallography : Bromophenyl groups induce π-stacking, altering emission wavelengths .

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